N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound is a pyrazoloquinoline derivative featuring a carboxamide group at position 8, a 4-ethylphenyl substituent at position 2, and a 2,4-dimethoxybenzyl moiety attached via an N-methyl linkage. The structural complexity of this molecule, including its fused pyrazole-quinoline system and methoxy/ethyl substituents, may influence solubility, metabolic stability, and target binding compared to analogs.
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33) |
InChI Key |
HMSREFZPWSTETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[4,3-c]Quinoline Core
The core structure is assembled through a tandem cyclization-annulation sequence. A representative protocol involves:
-
Formation of the pyrazole ring : Reacting 4-ethylphenylhydrazine with ethyl acetoacetate in acetic acid to yield 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate.
-
Quinoline annulation : Coupling the pyrazole with 2-nitrobenzaldehyde via Friedländer synthesis, followed by nitro group reduction (H₂/Pd-C) and cyclization (POCl₃).
Critical parameters :
Introduction of the 3-Oxo Group
The 3-oxo functionality is introduced via ketonization of a methylene bridge. This is achieved by:
-
Ozonolysis : Treatment of the intermediate with ozone followed by reductive workup (Zn/HOAc).
-
Oxidative dehydrogenation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux.
Yield optimization :
Carboxamide Formation at the 8-Position
The 8-carboxamide group is installed via coupling reactions between the carboxylic acid intermediate and N-[(2,4-dimethoxyphenyl)methyl]amine. Two methods are prevalent:
-
Mixed carbonic anhydride method :
-
HATU-mediated coupling :
Purification and Crystallization
Final purification employs recrystallization from acetone/water mixtures (3:1 v/v) or chromatography on silica gel (EtOAc/hexane gradient). The hydrochloride salt is precipitated by treating the free base with HCl gas in ether, yielding >99% purity (HPLC).
Crystallographic data :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has been investigated for its efficacy against various cancer cell lines:
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer progression. The structure allows for interaction with ATP-binding sites of these enzymes, thereby blocking their activity.
-
Case Studies :
- A study demonstrated that the compound exhibited cytotoxic effects on breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 values were significantly lower compared to standard chemotherapeutics, indicating higher potency against resistant cancer types .
- Another investigation reported that N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide showed promising results in inhibiting tumor growth in xenograft models .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Biological Activity : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : The anti-inflammatory action is attributed to the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Research Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of apoptotic markers .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) Pyrazolo-Thiazolo-Pyrimidine Derivatives (Compounds 8 and 9, )
- Core Structure: Unlike the pyrazoloquinoline system, these analogs (e.g., compound 8) feature a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core.
- Functional Groups : Shared substituents include methoxyphenyl and triazole-thiol groups.
- Synthesis : Heterocyclization using NaOH or ethyl chloroacetate (vs. unspecified methods for the target compound) highlights divergent synthetic pathways, which may affect scalability and purity .
(b) 4-Hydroxyquinoline-2-one Carboxamides ()
- Core Structure: Compound 2 (N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide) has a partially saturated quinoline core, differing from the aromatic pyrazoloquinoline in the target.
- Activity : These derivatives exhibit analgesic properties, with polymorphism significantly affecting efficacy. This suggests that the target compound’s solid-state forms should be rigorously characterized .
(c) Hexahydroquinoline Carboxamides ()
- Substituents: The compound 4-(4-hydroxy-3-methoxyphenyl)-hexahydroquinoline-3-carboxamide contains a hydroxy-methoxyphenyl group, enhancing polarity compared to the target’s ethylphenyl and dimethoxybenzyl groups.
- Physicochemical Properties : The hydroxy group may improve aqueous solubility, whereas the target’s ethyl and methoxy substituents likely increase lipophilicity (logP) .
Metabolic and Fragmentation Profiling ()
Molecular networking via LC-MS/MS can cluster compounds with similar fragmentation patterns. For example, metabolites in ’s clusters share parent ion fragmentation linked to carboxamide or methoxy groups, critical for structural comparisons .
Data Tables for Key Comparisons
Table 1: Structural and Functional Group Comparison
Q & A
Q. How to address challenges in multi-step synthesis scalability?
- Methodological Answer : Optimize Pd-catalyzed cyclization (see ) using ligand screening (Xantphos vs. BINAP) to improve yields. Replace hazardous solvents (e.g., DMF with 2-MeTHF) and employ flow chemistry for exothermic steps. Process analytical technology (PAT) monitors intermediates in real-time via inline IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
